molecular formula C15H18N4O8S2 B193917 Ceftibuten dihydrate CAS No. 118081-34-8

Ceftibuten dihydrate

Cat. No.: B193917
CAS No.: 118081-34-8
M. Wt: 446.5 g/mol
InChI Key: SSWTVBYDDFPFAF-DKOGRLLHSA-N
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Description

Ceftibuten dihydrate is the dihydrate of ceftibuten. It is used as an orally administered treatment for urinary-tract and respiratory-tract infections. It has a role as an antibacterial drug. It contains a ceftibuten.
This compound is the dihydrate form of ceftibuten, a semisynthetic, beta-lactamase-stable, third-generation cephalosporin with antibacterial activity. Ceftibuten binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
A cephalosporin antibacterial agent that is used in the treatment of infections, including urinary-tract and respiratory-tract infections.
See also: Ceftibuten (has active moiety).

Mechanism of Action

Target of Action

Ceftibuten dihydrate is a third-generation cephalosporin antibiotic . Its primary target is the penicillin-binding proteins (PBPs) . PBPs are essential for the synthesis of the bacterial cell wall, playing a crucial role in bacterial growth and survival .

Mode of Action

Ceftibuten exerts its bactericidal action by binding to the PBPs . This binding inhibits the synthesis of the bacterial cell wall, leading to cell lysis and death . It is also highly stable against β-lactamases, enzymes that often confer resistance to other antibiotics .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the peptidoglycan biosynthesis pathway . By inhibiting this pathway, Ceftibuten prevents the formation of the bacterial cell wall, which is composed mainly of peptidoglycan. This leads to cell lysis and death, effectively eliminating the bacterial infection.

Result of Action

The molecular and cellular effects of Ceftibuten’s action result in the death of the bacterial cells . By inhibiting cell wall synthesis, the bacterial cells become unable to maintain their structural integrity, leading to cell lysis . This effectively controls and eliminates the bacterial infection.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of β-lactamases in the bacterial environment can potentially affect the action of β-lactam antibiotics like Ceftibuten. Ceftibuten is known to be highly stable against β-lactamases . Other factors such as pH, temperature, and the presence of other drugs can also potentially influence the action of Ceftibuten.

Properties

IUPAC Name

(6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O6S2.2H2O/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19;;/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25);2*1H2/b6-1-;;/t10-,13-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWTVBYDDFPFAF-DKOGRLLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=C\CC(=O)O)/C3=CSC(=N3)N)C(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118081-34-8
Record name Ceftibuten dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118081348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFTIBUTEN DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62F4443RWP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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